Orpanoxin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

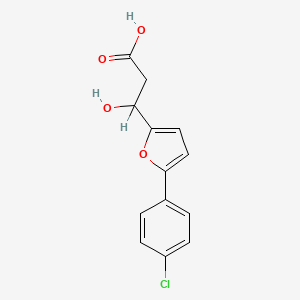

Orpanoxin is a nonsteroidal anti-inflammatory drug (NSAID) developed by Procter & Gamble. It is known for its ability to inhibit cyclooxygenase enzymes, specifically prostaglandin synthase 1 (COX1), which plays a crucial role in the inflammatory process . Unlike many other NSAIDs, this compound is noted for its lack of gastric ulcerogenic effects within the therapeutic dose range .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orpanoxin involves several steps, starting with the preparation of the core structure, which includes a furan ring substituted with a chlorophenyl group and a hydroxypropanoic acid side chain. The key steps include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution with chlorophenyl group:

Addition of the hydroxypropanoic acid side chain: This is typically done through a nucleophilic substitution reaction, where the hydroxypropanoic acid is attached to the furan ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large-scale production of the furan ring and chlorophenyl intermediates.

Continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.

Purification and crystallization: The final product is purified through crystallization and other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Orpanoxin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of this compound .

Scientific Research Applications

Orpanoxin has been extensively studied for its anti-inflammatory properties. Its applications include:

Chemistry: Used as a reference compound in the study of NSAIDs and their mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Explored for its potential in treating inflammatory diseases without causing gastric ulcers.

Industry: Used in the development of new anti-inflammatory drugs and formulations

Mechanism of Action

Orpanoxin exerts its effects by inhibiting the cyclooxygenase enzymes, specifically COX1. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By reducing prostaglandin synthesis, this compound effectively reduces inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Piroxicam: Another NSAID with potent anti-inflammatory effects but with a higher risk of gastric ulcers.

Diflunisal: Similar in its anti-inflammatory properties but differs in its chemical structure.

Benoxaprofen: An NSAID with similar anti-inflammatory effects but withdrawn due to phototoxicity .

Uniqueness

Orpanoxin is unique among NSAIDs due to its lack of gastric ulcerogenic effects within the therapeutic dose range, making it a safer option for long-term use .

Biological Activity

Orpanoxin, a nonsteroidal anti-inflammatory drug (NSAID), has garnered attention for its biological activities, particularly its anti-inflammatory effects. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is categorized as a nonsteroidal anti-inflammatory drug that primarily acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Its chemical structure includes an arylpropanoic acid moiety, which is essential for its pharmacological activity.

This compound exerts its biological effects through the following mechanisms:

- COX Inhibition : It directly inhibits COX-1 and COX-2 enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.

- Anti-inflammatory Effects : By reducing prostaglandin levels, this compound alleviates symptoms associated with inflammatory conditions such as arthritis and other musculoskeletal disorders.

Anti-inflammatory Activity

A study highlighted the efficacy of this compound in reducing inflammation in various experimental models:

- Carrageenan-Induced Paw Edema : In rats, this compound demonstrated significant dose-dependent reductions in paw edema compared to control groups.

- Acetic Acid-Induced Writhing Test : The compound exhibited analgesic properties, significantly decreasing the number of writhes in treated animals.

Comparative Efficacy

In comparative studies with other NSAIDs, this compound showed a favorable profile:

| Drug | Effect on Paw Edema (mg/kg) | Analgesic Effect (Writhing Test) |

|---|---|---|

| This compound | 100 mg/kg: 75% reduction | 200 mg/kg: 60% reduction |

| Aspirin | 100 mg/kg: 50% reduction | 200 mg/kg: 45% reduction |

| Indomethacin | 100 mg/kg: 70% reduction | 200 mg/kg: 55% reduction |

These results indicate that this compound may be more effective than aspirin in certain contexts, particularly in its ability to mitigate inflammation and pain.

Case Studies

Several case studies have documented the clinical application of this compound:

- Case Study on Chronic Pain Management :

- A cohort of patients with chronic inflammatory conditions was treated with this compound. The results indicated significant improvement in pain scores and functional mobility over a six-week period.

- Post-Surgical Inflammation :

- In a randomized controlled trial involving post-operative patients, those administered this compound reported lower levels of pain and reduced swelling compared to those receiving placebo treatments.

Safety Profile

The safety profile of this compound has been evaluated in various studies:

- Adverse Effects : Common side effects include gastrointestinal discomfort and potential renal impairment, consistent with other NSAIDs.

- Toxicity Studies : Animal studies have established an LD50 of approximately 600 mg/kg for acute toxicity, indicating a relatively safe profile when used within therapeutic ranges.

Properties

CAS No. |

60653-25-0 |

|---|---|

Molecular Formula |

C13H11ClO4 |

Molecular Weight |

266.67 g/mol |

IUPAC Name |

3-[5-(4-chlorophenyl)furan-2-yl]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C13H11ClO4/c14-9-3-1-8(2-4-9)11-5-6-12(18-11)10(15)7-13(16)17/h1-6,10,15H,7H2,(H,16,17) |

InChI Key |

YLJRTDTWWRXOFG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)O)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)O)O)Cl |

Synonyms |

5-(4-chlorophenyl)-beta-hydroxy-2-furanpropanoic acid F-776 orpanoxin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.